XEN445 -

XEN445

Catalog Number: EVT-8170139
CAS Number:
Molecular Formula: C18H17F3N2O3
Molecular Weight: 366.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of XEN445 involves genetic manipulation techniques to enhance the natural bioluminescence of Proteus mirabilis. The strain is typically modified by incorporating luciferase genes, which are responsible for the light-emitting properties observed in bioluminescent organisms. This process often utilizes plasmid vectors that facilitate the introduction of these genes into the bacterial genome. The technical details of this synthesis may involve:

  • Gene Cloning: Inserting luciferase genes into plasmids.
  • Transformation: Introducing plasmids into Proteus mirabilis cells using methods such as electroporation or heat shock.
  • Selection: Using antibiotic resistance markers to select successfully transformed bacteria.
Molecular Structure Analysis

The molecular structure of XEN445 is characterized by its genetic makeup, specifically the presence of the luciferase gene, which encodes for the enzyme responsible for bioluminescence. The structure can be analyzed through various biochemical techniques such as:

  • DNA Sequencing: To confirm the presence and integrity of the luciferase gene.
  • Protein Analysis: Techniques like SDS-PAGE can be used to visualize luciferase expression levels.

The data related to XEN445's molecular structure would include nucleotide sequences and protein structures derived from luciferase.

Chemical Reactions Analysis

The chemical reactions involving XEN445 primarily revolve around its bioluminescent properties. The key reaction can be summarized as follows:

Luciferin+O2+ATPOxyluciferin+Light+CO2+AMP\text{Luciferin}+\text{O}_2+\text{ATP}\rightarrow \text{Oxyluciferin}+\text{Light}+\text{CO}_2+\text{AMP}

This reaction illustrates how luciferin, in the presence of oxygen and adenosine triphosphate (ATP), produces light. Understanding these reactions is critical for applications in imaging and monitoring bacterial infections.

Mechanism of Action

The mechanism of action for XEN445 involves several steps:

  1. Infection: XEN445 can infect host organisms, allowing researchers to study its behavior in a living system.
  2. Bioluminescence: As the bacteria metabolize luciferin, they emit light, which can be detected using specialized imaging systems.
  3. Monitoring: Researchers can monitor infection progression and treatment efficacy through changes in luminescence intensity.

Data from studies indicate that this mechanism allows for real-time tracking of bacterial infections in animal models, providing valuable insights into pathogenesis and therapeutic responses.

Physical and Chemical Properties Analysis

XEN445 exhibits several notable physical and chemical properties:

  • Physical State: Typically exists as a liquid culture when grown in laboratory conditions.
  • Bioluminescence: Emits light at a wavelength around 490 nm when luciferin is present.
  • Growth Conditions: Optimal growth occurs at 37°C with specific nutrient requirements typical for Proteus mirabilis.

Relevant data also includes growth kinetics and luminescence intensity measurements under various experimental conditions.

Applications

XEN445 has significant scientific applications, particularly in:

  • Infectious Disease Research: Used to study urinary tract infections and other bacterial diseases.
  • Drug Discovery: Facilitates high-throughput screening of antimicrobial compounds by monitoring bacterial response to treatments.
  • Imaging Technologies: Enhances capabilities in non-invasive imaging techniques for live animal studies.
Introduction to XEN445 as a Pharmacological Tool in Lipid Metabolism Research

Historical Context and Discovery of XEN445 as a Selective Endothelial Lipase Inhibitor

XEN445 emerged from systematic medicinal chemistry efforts to develop anthranilic acid derivatives as specific endothelial lipase inhibitors. Initial research published in Bioorganic & Medicinal Chemistry detailed its identification within a novel class of anthranilic acid-based compounds designed to modulate high-density lipoprotein cholesterol metabolism. Researchers optimized this chemical series through structure-activity relationship studies, culminating in the selection of compound 13 (designated XEN445) as a clinical development candidate due to its superior pharmacological profile [1]. The compound ((S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid) bears the CAS registry number 1515856-92-4 and demonstrates a molecular weight of 366.33 g/mol [2] [10].

XEN445 exhibits in vitro potency against human endothelial lipase with a half-maximal inhibitory concentration (IC₅₀) of 0.237 μM. Importantly, it demonstrates remarkable selectivity, showing significantly reduced activity against related lipases—exhibiting IC₅₀ values of 20 μM for human lipoprotein lipase and 9.5 μM for human hepatic lipase [1] [2]. This selectivity profile was further validated in cellular models using endothelial lipase-transfected HEK293 cells, where XEN445 maintained potent inhibition (IC₅₀ = 0.25 μM), confirming its cellular activity aligns with biochemical assays [8] [10].

Table 1: Preclinical Pharmacological Profile of XEN445

ParameterValueExperimental Context
EL Inhibition (IC₅₀)0.237 μMCell-free assay system
Cellular EL Inhibition0.25 μMEL-transfected HEK293 cells
Selectivity vs. LPL>84-foldIC₅₀ ratio (LPL/EL)
Selectivity vs. HL>40-foldIC₅₀ ratio (HL/EL)
HDL-C IncreaseSignificant elevationWild-type mice (30 mg/kg, oral administration)

Preclinical evaluation demonstrated favorable absorption, distribution, metabolism, and excretion properties alongside pharmacokinetic characteristics suitable for in vivo investigation. In wild-type C57BL6 mice, oral administration of XEN445 (30 mg/kg twice daily) significantly elevated plasma high-density lipoprotein cholesterol concentrations. Crucially, this effect was confirmed as on-target through experiments in endothelial lipase knockout mice, where XEN445 treatment failed to alter high-density lipoprotein cholesterol levels, establishing direct mechanistic linkage to endothelial lipase inhibition [1] [8]. This pharmacological tool has since been commercialized for research applications, enabling detailed investigation of endothelial lipase biology in metabolic and cardiovascular contexts [2] [10].

Rationale for Targeting Endothelial Lipase in Cardiovascular and Metabolic Disease Pathogenesis

Endothelial lipase occupies a central position in lipoprotein metabolism and vascular biology. Unlike lipoprotein lipase and hepatic lipase which primarily hydrolyze triglycerides, endothelial lipase exhibits predominant phospholipase A1 activity, preferentially targeting phospholipids within high-density lipoprotein particles [4]. This enzymatic specificity positions endothelial lipase as a critical regulator of high-density lipoprotein cholesterol metabolism. Human genetic studies reveal that endothelial lipase activity accounts for approximately 30% of interindividual variation in high-density lipoprotein cholesterol concentrations [4] [7]. Endothelial lipase-mediated phospholipid hydrolysis remodels high-density lipoprotein particles, generating lipid-poor apolipoprotein A-I that undergoes accelerated renal clearance, thereby reducing circulating high-density lipoprotein cholesterol concentrations [4] [7].

Table 2: Functional Comparison of Vascular Lipases

LipasePrimary SubstrateEnzymatic PreferenceImpact on HDL-CExpression Pattern
Endothelial LipasePhospholipidsPhospholipase A1Significant decreaseVascular endothelium
Lipoprotein LipaseTriglyceridesTriglyceride lipaseModerate increaseCapillary endothelium
Hepatic LipaseTriglycerides/PhospholipidsDual activityModerate decreaseHepatic sinusoids

Beyond its lipid-modifying functions, endothelial lipase exhibits profound interactions with inflammatory pathways. Proinflammatory cytokines including interleukin-1β, tumor necrosis factor-α, and interleukin-6 robustly upregulate endothelial lipase expression in endothelial cells [4]. Clinical observations demonstrate strong positive correlations between circulating endothelial lipase concentrations and inflammatory biomarkers, including C-reactive protein and interleukin-6, particularly in individuals with metabolic syndrome who exhibit endothelial lipase levels approximately 50% higher than healthy controls [4] [7]. This inflammatory-endothelial lipase axis establishes a mechanistic bridge between metabolic inflammation and atherogenic dyslipidemia. The metabolic syndrome—characterized by visceral obesity, insulin resistance, elevated triglycerides, reduced high-density lipoprotein cholesterol, and hypertension—demonstrates particularly strong associations with elevated endothelial lipase activity. This dysregulation creates a pathological feedback loop whereby inflammation elevates endothelial lipase, which in turn reduces cardioprotective high-density lipoprotein cholesterol and generates pro-atherogenic lipoprotein remnants [4] [7].

Emerging research has expanded endothelial lipase's pathophysiological relevance beyond cardiovascular disease into oncology. Triple-negative breast cancer cells exhibit endothelial lipase overexpression that supports tumor progression through metabolic reprogramming. Endothelial lipase facilitates fatty acid uptake, particularly polyunsaturated fatty acids essential for membrane phospholipid synthesis during rapid proliferation [3]. Molecular studies reveal that endothelial lipase protein stability is maintained through interaction with long non-coding RNA DANCR (anti-differentiation non-coding RNA). This DANCR-endothelial lipase axis promotes oxidative phosphorylation and mitochondrial respiration—a metabolic adaptation essential for triple-negative breast cancer growth and survival [3]. Pharmacological inhibition of endothelial lipase disrupts this pathway, impairing cellular energetics and tumor formation in vivo [3] [9]. These findings position endothelial lipase inhibition as a promising therapeutic strategy for metabolic, cardiovascular, and oncological pathologies driven by lipid metabolic reprogramming.

Properties

Product Name

XEN445

IUPAC Name

2-[3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid

Molecular Formula

C18H17F3N2O3

Molecular Weight

366.3 g/mol

InChI

InChI=1S/C18H17F3N2O3/c19-18(20,21)12-4-5-16(15(9-12)17(24)25)23-8-6-14(10-23)26-11-13-3-1-2-7-22-13/h1-5,7,9,14H,6,8,10-11H2,(H,24,25)

InChI Key

NBGRERFNOKZQLO-UHFFFAOYSA-N

SMILES

C1CN(CC1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O

Canonical SMILES

C1CN(CC1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.